An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers and Drug Development Professionals
Introduction: N-α-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly abbreviated as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of the 4-pyridylalanine moiety into peptides can introduce unique structural and functional properties, such as enhanced receptor affinity and improved pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use as a building block in stepwise solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in modulating specific biological signaling pathways.
Physicochemical and Quantitative Data
Boc-Ala(4-pyridyl)-OH is a white to off-white solid. Below is a summary of its key quantitative data compiled from various sources.
| Property | Value | References |
| CAS Number | 37535-57-2 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97.0% (HPLC) | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in water, alcohol, and DMSO |
Experimental Protocols
Synthesis of Boc-Ala(4-pyridyl)-OH
This protocol is adapted from general methods for the Boc protection of amino acids.
Materials:
-
L-3-(4-pyridyl)alanine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or petroleum ether (for crystallization)
Procedure:
-
Dissolution: Dissolve L-3-(4-pyridyl)alanine (1 equivalent) in a mixture of dioxane (or THF) and water.
-
Basification: Cool the solution in an ice bath and add sodium carbonate (or triethylamine) (2-2.5 equivalents) portion-wise while stirring until a clear solution is obtained and the pH is basic.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane (or THF) dropwise to the reaction mixture at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with a non-polar solvent like ether or pentane (B18724) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl or KHSO₄ solution. The product may precipitate at this stage.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, often as an oil or a semi-solid.[3][4][5]
-
-
Purification (Crystallization):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate, diethyl ether).
-
Add a non-polar anti-solvent (e.g., hexane, petroleum ether) dropwise until the solution becomes cloudy.
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3][6]
-
Use of Boc-Ala(4-pyridyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating a Boc-Ala(4-pyridyl)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin) using a standard Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free amino group
-
Boc-Ala(4-pyridyl)-OH
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc-SPPS if applicable)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a 5-10% solution of DIPEA in DMF.
-
Wash the resin again with DMF and then DCM.
-
-
Coupling:
-
Dissolve Boc-Ala(4-pyridyl)-OH (2-4 equivalents) and a coupling agent (e.g., DCC or HOBt) in DMF.
-
If using HBTU/HOBt, pre-activate the amino acid with the coupling reagents and DIPEA for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
The resin is now ready for the next deprotection and coupling cycle.
Biological Significance and Signaling Pathways
The incorporation of 4-pyridylalanine into peptides is a key strategy in the design of analogs of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[7][8] These synthetic analogs can act as potent antagonists of the LHRH receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the reproductive endocrine cascade.[8]
LHRH Receptor Signaling Pathway:
The LHRH receptor is primarily expressed on gonadotropic cells in the anterior pituitary gland. The binding of endogenous LHRH to its receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.
The signaling pathway can be summarized as follows:
-
Binding: LHRH binds to the LHRH receptor on the surface of gonadotrope cells.
-
G-Protein Activation: The activated receptor couples to the Gq/11 family of G proteins.
-
PLC Activation: The α-subunit of the G protein activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and Ca²⁺ activate protein kinase C (PKC).
-
MAPK Pathway Activation: The increase in intracellular Ca²⁺ and PKC activation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade.
-
Gene Transcription and Hormone Release: These signaling events culminate in the transcription of genes encoding LH and FSH and the subsequent release of these hormones.
Mechanism of Action of 4-Pyridylalanine-Containing LHRH Antagonists:
LHRH antagonists containing 4-pyridylalanine bind competitively to the LHRH receptor, preventing the binding of endogenous LHRH. This blockage of the receptor disrupts the downstream signaling cascade, leading to a rapid and sustained decrease in the secretion of LH and FSH. This, in turn, suppresses the production of sex steroids. This mechanism is exploited in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[8]
Visualizations
Caption: LHRH receptor signaling pathway and its inhibition by antagonists.
Caption: Workflow for incorporating Boc-Ala(4-pyridyl)-OH in SPPS.
Conclusion
Boc-Ala(4-pyridyl)-OH is a valuable synthetic building block for the development of novel peptide-based therapeutics. Its unique pyridyl moiety imparts desirable properties for modulating biological targets, most notably the LHRH receptor. The experimental protocols provided herein offer a foundation for the synthesis and application of this compound in research and drug discovery. A thorough understanding of its role in specific signaling pathways, such as the LHRH cascade, is crucial for the rational design of new and more effective therapeutic agents.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
